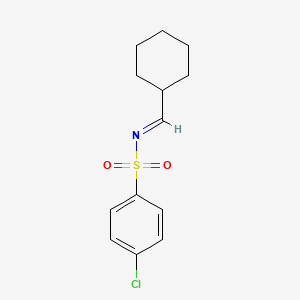

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide

Übersicht

Beschreibung

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C13H16ClNO2S and a molecular weight of 285.79 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Vorbereitungsmethoden

The synthesis of 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.

Biological Research: It is used in studies involving enzyme inhibition and cellular uptake, particularly in cancer cell lines.

Industrial Applications: The compound is utilized in the synthesis of other sulfonamide derivatives, which have various industrial applications.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells . By inhibiting CA IX, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . This mechanism makes it a promising candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide include other benzenesulfonamide derivatives such as:

- 4-Chloro-N-(cyclohexylmethyl)benzenesulfonamide

- 4-Chloro-N-(cyclohexylmethylidene)benzenesulfonamide

- 4-Chloro-N-(cyclohexylmethylidene)benzenesulfonamide

These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity . The

Biologische Aktivität

4-chloro-N-(cyclohexylmethylidene)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known for its diverse pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

The biological activity of sulfonamides often involves their interaction with various biological targets. Specifically, the sulfonamide moiety can mimic p-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, compounds with similar structures have been shown to inhibit carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and facilitating gas exchange in tissues.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. For example, a related compound was found to induce apoptosis in MDA-MB-231 breast cancer cells, demonstrating the ability to activate apoptotic pathways significantly . The mechanism may involve the inhibition of specific enzymes that regulate cell survival and proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases. In a study focusing on similar benzenesulfonamides, compounds demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), indicating potent enzyme inhibition . This suggests that this compound may also exhibit similar inhibitory effects, contributing to its therapeutic potential.

Table 1: Biological Activity of Related Compounds

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound may exhibit favorable absorption and distribution characteristics; however, comprehensive pharmacokinetic profiling remains necessary.

Eigenschaften

IUPAC Name |

(NE)-4-chloro-N-(cyclohexylmethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h6-11H,1-5H2/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSJNGYLOMBFGX-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.